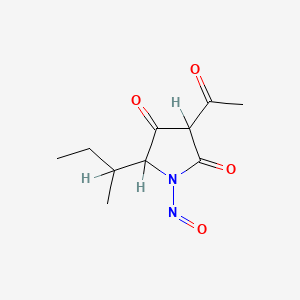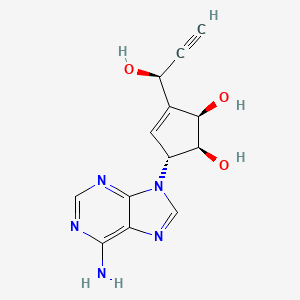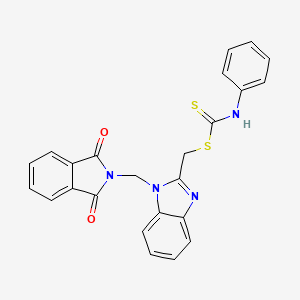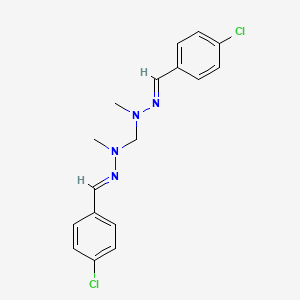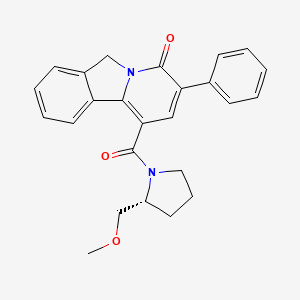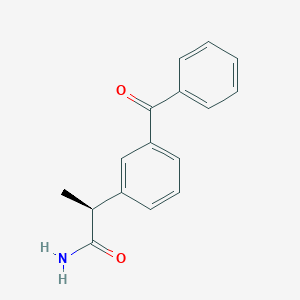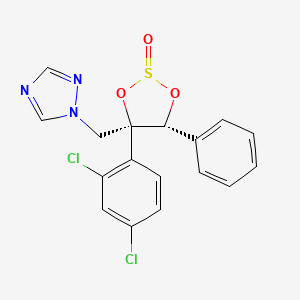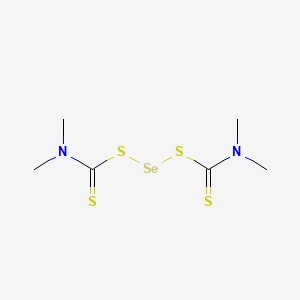
Bis(dimethyldithiocarbamato-S,S')selenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethyldithiocarbamato-S,S’)selenium is an organoselenium compound with the molecular formula C6H12N2S4Se.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethyldithiocarbamato-S,S’)selenium typically involves the reaction of dimethyldithiocarbamate with selenium compounds under controlled conditions. One common method is the reaction of sodium dimethyldithiocarbamate with selenium dioxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of bis(dimethyldithiocarbamato-S,S’)selenium follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dimethyldithiocarbamato-S,S’)selenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: It can be reduced to elemental selenium and dimethyldithiocarbamate.
Substitution: The selenium atom in the compound can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
Oxidation: Selenium dioxide and dimethyldithiocarbamate derivatives.
Reduction: Elemental selenium and dimethyldithiocarbamate.
Substitution: Halogenated derivatives of bis(dimethyldithiocarbamato-S,S’)selenium.
Wissenschaftliche Forschungsanwendungen
Bis(dimethyldithiocarbamato-S,S’)selenium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of bis(dimethyldithiocarbamato-S,S’)selenium involves its interaction with molecular targets such as enzymes and cellular components. The compound can modulate redox reactions and influence cellular signaling pathways, leading to its observed biological effects. The selenium atom plays a crucial role in these interactions, contributing to the compound’s unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(dimethyldithiocarbamato-S,S’)tellurium
- Bis(dimethyldithiocarbamato-S,S’)sulfur
- Bis(dimethyldithiocarbamato-S,S’)oxygen
Uniqueness
Bis(dimethyldithiocarbamato-S,S’)selenium is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs.
Eigenschaften
CAS-Nummer |
19632-73-6 |
|---|---|
Molekularformel |
C6H12N2S4Se |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
dimethylcarbamothioylsulfanylselanyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H12N2S4Se/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3 |
InChI-Schlüssel |
KEMWEBOHLMIZPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)S[Se]SC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
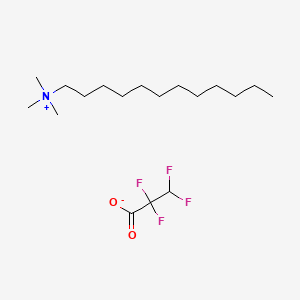
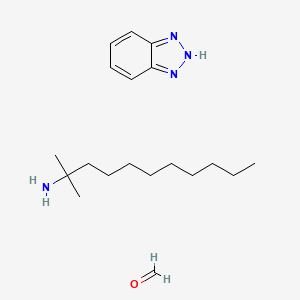
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)

